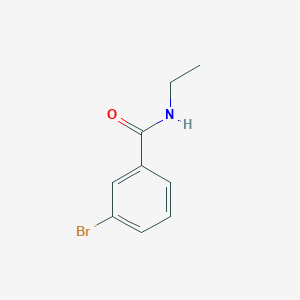
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid” can be represented by the SMILES notation: CC©OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O .Aplicaciones Científicas De Investigación
Anti-Infective Agents
This compound has potential applications as an anti-infective agent due to its structural similarity to 1,2,4-oxadiazoles, which have been studied for their anti-bacterial, anti-viral, and anti-leishmanial activities . The presence of heterocyclic scaffolds in these compounds, which include nitrogen and oxygen atoms, is crucial for their versatility in drug discovery .
Agricultural Chemicals
In the agricultural sector, derivatives similar to this compound have shown moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani . Notably, certain derivatives have demonstrated strong antibacterial effects on rice bacterial diseases, which could be a promising avenue for developing new pesticides .
Organic Synthesis - Suzuki–Miyaura Coupling
The isopropoxyphenyl group within the compound’s structure suggests its utility in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This reaction is widely applied for carbon–carbon bond formation and often utilizes organoboron reagents, which can be derived from compounds like 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .
Material Science
The structural components of this compound, especially the isopropoxyphenyl group, could be used in the synthesis of polymers and other materials. For instance, it could be involved in creating novel esters with specific properties for industrial applications .
Boron Chemistry
Compounds containing the isopropoxyphenyl group are relevant in boron chemistry, where they can be used to synthesize boronic acids. These boronic acids are essential in various chemical reactions, including those used in the development of pharmaceuticals and fine chemicals .
Mecanismo De Acción
While the exact mechanism of action of “1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid” is not specified, there are studies on the use of similar compounds as inhibitors of Undecaprenyl Pyrophosphate Synthase (UPPS), a vital target enzyme in the early stages of bacterial cell wall biosynthesis . UPPS inhibitors have antibacterial activity against resistant strains such as MRSA and VRE .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAKUPPPTKCJFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389948 |
Source


|
| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
CAS RN |
351066-81-4 |
Source


|
| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)



![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)
![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)